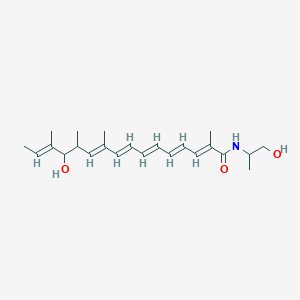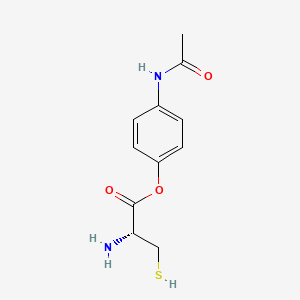
3-tert-Butoxy-N-methylmorphinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxy-N-methylmorphinan: is a synthetic morphinan derivative with the chemical formula C21H31NO and a molecular weight of 313.48 g/mol . It is known for its potent analgesic properties and is structurally related to other opioid compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-N-methylmorphinan typically involves the alkylation of levorphanol with tert-butyl groups. The reaction conditions often require the use of strong bases and specific solvents to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-tert-Butoxy-N-methylmorphinan can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-tert-Butoxy-N-methylmorphinan is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, it is used to study the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: Clinically, it is investigated for its potential use in pain management and as a treatment for opioid addiction .
Industry: In the pharmaceutical industry, it serves as a precursor for the synthesis of other opioid derivatives and as a standard for quality control in drug manufacturing .
Mécanisme D'action
3-tert-Butoxy-N-methylmorphinan exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to the inhibition of pain signals. The compound also interacts with kappa and delta opioid receptors, contributing to its analgesic properties . The binding of this compound to these receptors results in the activation of intracellular signaling pathways that modulate pain perception .
Comparaison Avec Des Composés Similaires
Levorphanol: A potent opioid analgesic with similar structural features but lacks the tert-butyl group.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Morphine: A naturally occurring opioid with a different structural framework but similar analgesic effects.
Uniqueness: 3-tert-Butoxy-N-methylmorphinan is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its ability to cross the blood-brain barrier. This structural modification may result in altered pharmacokinetic properties and improved analgesic efficacy compared to its analogs .
Propriétés
Numéro CAS |
50299-98-4 |
|---|---|
Formule moléculaire |
C21H31NO |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-methyl-4-[(2-methylpropan-2-yl)oxy]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C21H31NO/c1-20(2,3)23-16-9-8-15-13-19-17-7-5-6-10-21(17,18(15)14-16)11-12-22(19)4/h8-9,14,17,19H,5-7,10-13H2,1-4H3/t17-,19+,21+/m0/s1 |
Clé InChI |
HWTLPRHSBYNYIX-FBBABVLZSA-N |
SMILES |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
SMILES isomérique |
CC(C)(C)OC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3C)C=C1 |
SMILES canonique |
CC(C)(C)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Synonymes |
3-O-tert-butyllevorphanol 3-tert-butoxy-N-methylmorphinan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B1231162.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)







